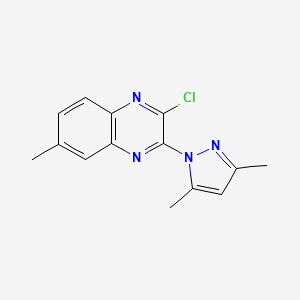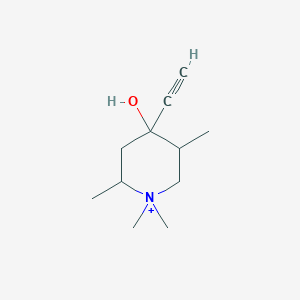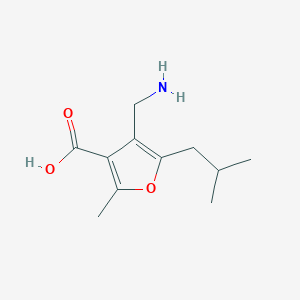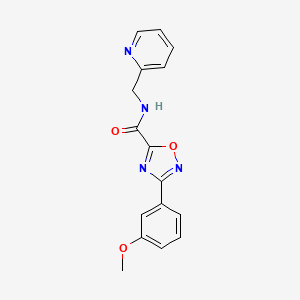
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline is a heterocyclic compound that contains both pyrazole and quinoxaline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline typically involves the reaction of 2-chloro-3-nitroquinoxaline with 3,5-dimethyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amino group, which then undergoes cyclization to form the desired quinoxaline ring. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline depends on its application:
Medicinal Chemistry: It may exert its effects by interacting with specific enzymes or receptors in the body, inhibiting their activity and thus leading to therapeutic effects.
Organic Synthesis: Acts as a nucleophile or electrophile in various chemical reactions.
Material Science: Functions as a ligand, forming coordination complexes with metals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: Similar structure but with a nitrile group instead of a quinoxaline ring.
5-chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole moiety but different substituents.
Uniqueness
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline is unique due to the presence of both pyrazole and quinoxaline rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H13ClN4 |
|---|---|
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
2-chloro-3-(3,5-dimethylpyrazol-1-yl)-6-methylquinoxaline |
InChI |
InChI=1S/C14H13ClN4/c1-8-4-5-11-12(6-8)17-14(13(15)16-11)19-10(3)7-9(2)18-19/h4-7H,1-3H3 |
InChI-Schlüssel |
SJUYZEUMIZDROE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)N3C(=CC(=N3)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)
![1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B14946011.png)

![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)

![1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14946033.png)
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)

![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)

![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
